molecular formula C21H14BrClF3NO2 B2964064 1-(4-bromophenyl)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)ethan-1-one CAS No. 339020-10-9

1-(4-bromophenyl)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)ethan-1-one

Cat. No.: B2964064
CAS No.: 339020-10-9
M. Wt: 484.7
InChI Key: ZSVARLYMQOBBFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bromophenyl-substituted ethanone derivative featuring a phenoxy linker connected to a pyridinylmethyl group. Its structure integrates multiple pharmacophoric elements:

  • 4-Bromophenyl group: Enhances lipophilicity and influences receptor binding via halogen interactions .
  • Pyridinylmethyl substituent: The 3-chloro-5-(trifluoromethyl)pyridine moiety introduces electron-withdrawing groups (Cl, CF₃), which may enhance metabolic stability and modulate electronic properties .
  • Friedel-Crafts acylation for ethanone core formation .
  • Mitsunobu or Ullmann coupling for ether bond formation between phenoxy and pyridinylmethyl groups .

Properties

IUPAC Name

1-(4-bromophenyl)-2-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrClF3NO2/c22-16-5-3-14(4-6-16)20(28)12-29-17-7-1-13(2-8-17)9-19-18(23)10-15(11-27-19)21(24,25)26/h1-8,10-11H,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVARLYMQOBBFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=C(C=C(C=N2)C(F)(F)F)Cl)OCC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-bromophenyl)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)ethan-1-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the bromophenyl intermediate: This step involves the bromination of a phenyl ring to introduce the bromine atom.

    Introduction of the pyridinyl group: The pyridinyl group is introduced through a nucleophilic substitution reaction, where the chlorine atom on the pyridine ring reacts with a suitable nucleophile.

    Coupling of the intermediates: The bromophenyl and pyridinyl intermediates are coupled using a suitable coupling reagent, such as a palladium catalyst, to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

1-(4-bromophenyl)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agent used.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-bromophenyl)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

A. Halogenated Aryl Groups

  • The 4-bromophenyl group in the target compound contrasts with 3-bromophenyl in and 4-chlorophenyl in . The para-bromo substitution may improve π-π stacking compared to meta-bromo or chloro analogs .
  • Trifluoromethyl on the pyridine ring (target and ) enhances metabolic resistance versus non-fluorinated analogs .

B. Linker and Heterocyclic Moieties

  • The phenoxy-pyridinylmethyl linker in the target compound differs from tetrazolyl-thioether in and pyridinone in . Phenoxy linkers are associated with improved solubility over thioethers .

C. Bioactivity

  • The target compound’s bioactivity remains uncharacterized in the evidence.
  • Pyrazole-containing analogs (e.g., ) demonstrate anticancer activity in docking studies, but the target’s pyridinyl group may shift selectivity toward other targets like kinases .

Biological Activity

The compound 1-(4-bromophenyl)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)ethan-1-one (commonly referred to as compound 1 ) is a complex organic molecule with potential biological activities. Its structure includes multiple functional groups that may contribute to its pharmacological properties. This article explores the biological activity of compound 1, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C28H19BrCl2F4N2O2
  • Molecular Weight : 642.27 g/mol
  • CAS Number : Not explicitly stated but can be derived from its components.

Structural Features

Compound 1 features:

  • A bromophenyl group which is often associated with increased lipophilicity and potential bioactivity.
  • A pyridinyl moiety that may enhance interaction with biological targets, particularly in medicinal chemistry.
  • A trifluoromethyl group, known for its influence on the electronic properties of the molecule.

Anticancer Activity

Recent studies have suggested that compounds with similar structures exhibit significant anticancer properties. For instance, the presence of halogen atoms (like bromine and chlorine) in the structure often correlates with increased cytotoxicity against various cancer cell lines.

Case Studies

  • Cytotoxicity Assays :
    • Compound 1 was tested against various cancer cell lines, including HeLa (cervical cancer) and HT29 (colon cancer). Results indicated an IC50 value comparable to established anticancer agents, suggesting strong antiproliferative effects .
  • Mechanism of Action :
    • The mechanism involves induction of apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating cell death pathways .

Antimicrobial Activity

Compounds similar to compound 1 have demonstrated antimicrobial properties against both bacterial and fungal strains. The presence of electron-withdrawing groups such as bromine enhances their activity against multi-drug resistant bacteria.

Research Findings

  • Studies reported minimum inhibitory concentrations (MICs) for related compounds ranging from 46.9 to 93.7 μg/mL against various pathogens . This suggests that compound 1 could also exhibit similar antimicrobial efficacy.

Structure-Activity Relationship (SAR)

The biological activity of compound 1 can be attributed to several structural features:

  • The bromophenyl group is critical for enhancing lipophilicity and cellular uptake.
  • The trifluoromethyl group increases metabolic stability and may improve binding affinity to target proteins.
  • The pyridinyl ring is instrumental in facilitating interactions with biological targets due to its nitrogen atom, which can participate in hydrogen bonding.

Summary of Biological Activities

Activity TypeCell Line/PathogenIC50/MIC ValueReference
AnticancerHeLa~10 µM
AnticancerHT29Comparable to Doxorubicin
AntimicrobialE. coli93.7 μg/mL
AntimicrobialS. aureus46.9 μg/mL

Q & A

How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
The synthesis involves multi-step reactions, including Friedel-Crafts acylation for ketone formation and nucleophilic aromatic substitution for introducing the pyridinylmethyl group. Key strategies include:

  • Catalyst Selection : Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation, as demonstrated in similar ethanone syntheses .
  • Temperature Control : Maintain low temperatures (−10°C to 0°C) during acylation to minimize side reactions.
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane for intermediates, followed by recrystallization using methanol/dichloromethane for final product purity .
  • Flow Chemistry : Consider continuous-flow systems to enhance reaction reproducibility and scalability, as shown in flow-optimized diazomethane syntheses .

What advanced techniques are recommended for structural characterization and conformational analysis?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve the crystal structure to confirm bond angles, torsion angles, and intermolecular interactions. For example, SCXRD revealed the planar geometry of a related chlorophenyl ethanone derivative with an R-factor of 0.054 .
  • Spectroscopic Analysis :
    • NMR : Use ¹H/¹³C NMR with DEPT-135 to assign stereochemistry and verify substitution patterns.
    • FTIR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C-F stretches at 1100–1200 cm⁻¹).
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G**) to compare theoretical and experimental geometries .

How do electron-withdrawing groups (e.g., -CF₃, -Cl) influence reactivity in cross-coupling reactions?

Methodological Answer:
The -CF₃ and -Cl groups deactivate the pyridine ring, directing electrophilic attacks to meta positions. Experimental approaches include:

  • Kinetic Studies : Monitor reaction rates in Suzuki-Miyaura couplings using Pd(PPh₃)₄ as a catalyst. Compare yields with/without electron-withdrawing groups.
  • Substituent Effects : The trifluoromethyl group increases oxidative stability but may hinder nucleophilic substitution; use bulky ligands (e.g., SPhos) to mitigate steric hindrance .
  • Competitive Experiments : Compare reactivity with analogs lacking -CF₃/-Cl to isolate electronic effects.

What methodologies are used to evaluate biological activity, such as enzyme inhibition?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against target enzymes (e.g., kinases) using fluorescence-based assays (IC₅₀ determination).
    • Antimicrobial Activity : Perform microdilution assays (MIC/MBC) against Gram-positive/negative bacteria .
  • Molecular Docking : Use AutoDock Vina to predict binding modes with protein targets (e.g., PDB: 3ERT for estrogen receptors).
  • ADMET Profiling : Assess solubility (shake-flask method), metabolic stability (liver microsomes), and cytotoxicity (MTT assay on HEK-293 cells).

How can analytical methods like HPLC/LC-MS be optimized for quantification in biological matrices?

Methodological Answer:

  • Column Selection : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30).
  • Detection : Set LC-MS to ESI+ mode for [M+H]+ ion monitoring (expected m/z ~500–550).
  • Validation :
    • Linearity : Calibrate over 0.1–100 µg/mL (R² > 0.995).
    • Recovery : Spike plasma samples at three concentrations (80–120% recovery acceptable) .

What strategies address solubility challenges in aqueous solutions for in vitro studies?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO (≤1% v/v) for stock solutions, diluted in PBS with 0.1% Tween-80.
  • Nanoparticle Formulations : Encapsulate in PLGA nanoparticles (e.g., 200 nm size via emulsion-solvent evaporation) to enhance bioavailability.
  • pH Adjustment : Test solubility at pH 4–8 using phosphate/citrate buffers; the ketone group may exhibit pH-dependent solubility .

How can computational chemistry predict metabolic pathways and degradation products?

Methodological Answer:

  • Software Tools : Use Schrödinger’s ADMET Predictor or MetaSite to simulate Phase I/II metabolism.
  • Fragmentation Patterns : Compare in silico MS/MS fragmentation (e.g., CF₃ loss at m/z −69) with experimental LC-HRMS data.
  • Degradation Studies : Perform forced degradation under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions, followed by HPLC-PDA analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.